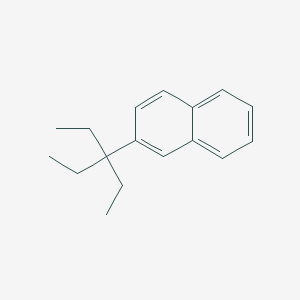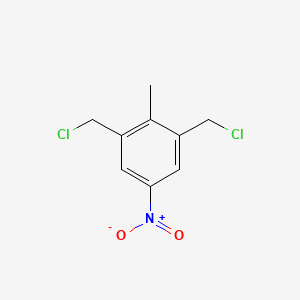
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzene, where two chloromethyl groups, a methyl group, and a nitro group are substituted at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-bis(chloromethyl)-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Substitution: Formation of derivatives like 1,3-bis(azidomethyl)-2-methyl-5-nitrobenzene.
Reduction: Formation of 1,3-bis(chloromethyl)-2-methyl-5-aminobenzene.
Oxidation: Formation of 1,3-bis(chloromethyl)-2-carboxy-5-nitrobenzene.
Scientific Research Applications
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in the development of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: The compound’s reactivity makes it useful in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. In reduction reactions, the nitro group is converted to an amino group, altering the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1,3-Bis(chloromethyl)benzene: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Bis(chloromethyl)-2-nitrobenzene: Similar structure but without the methyl group, affecting its steric and electronic properties.
1,3-Bis(chloromethyl)-2-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
Properties
CAS No. |
62224-03-7 |
|---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO2/c1-6-7(4-10)2-9(12(13)14)3-8(6)5-11/h2-3H,4-5H2,1H3 |
InChI Key |
TVFFHYVZRRVAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1CCl)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


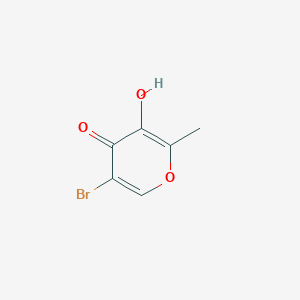
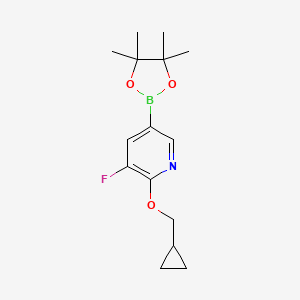
![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
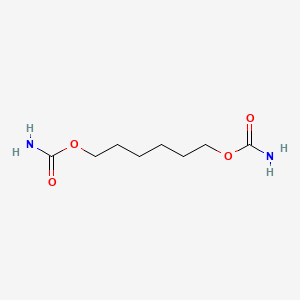
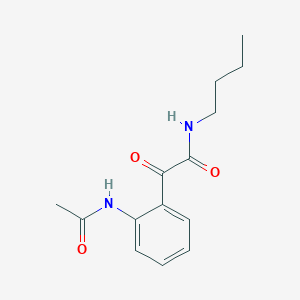
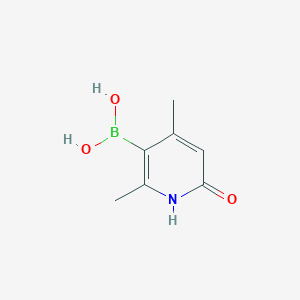

![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
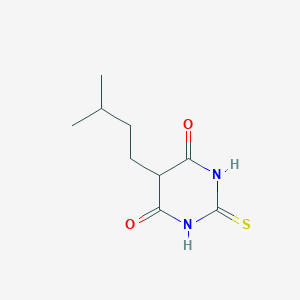
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
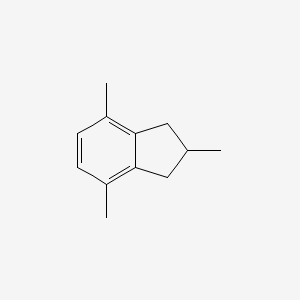
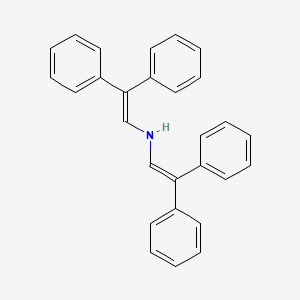
![7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
